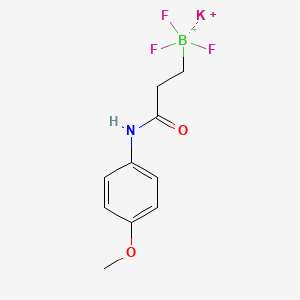

Potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate

概要

説明

Potassium trifluoroborates are a class of compounds that are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically air and moisture stable, making them easier to handle than other boronic acid derivatives .

Molecular Structure Analysis

The molecular structure of potassium trifluoroborates typically consists of a boron atom bonded to three fluorine atoms and an organic group . The exact structure would depend on the specific organic group attached to the boron atom.

Chemical Reactions Analysis

Potassium trifluoroborates are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid or boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .

Physical And Chemical Properties Analysis

The physical and chemical properties of potassium trifluoroborates can vary depending on the specific compound. For example, Potassium 4-methoxyphenyltrifluoroborate has a molecular weight of 214.036 g/mol and a melting point of >300°C .

科学的研究の応用

Photocatalytic Applications and Organic Electronics

BODIPY-Based Materials for OLEDs : BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene)-based materials have emerged as platforms for various applications such as sensors, organic thin-film transistors, and organic photovoltaics. Their use in organic light-emitting diodes (OLEDs) is highlighted for the design and synthesis of organic semiconductors, showing promise as metal-free infrared emitters due to their aggregation-induced emission properties (Squeo & Pasini, 2020).

Advanced Materials for Energy Storage

Potassium-Ion Batteries (PIBs) : With the focus on potassium-based batteries as economically viable alternatives to lithium-ion batteries for large-scale energy storage, recent advancements in potassium-ion batteries (PIBs) are reviewed. The challenges and potential strategies for further development towards practical applications are discussed, emphasizing the need for suitable electrode materials and electrolytes (Zhang, Liu, & Guo, 2019).

Environmental Remediation

Use of Ferrate(VI) in Environmental Remediation : The application of potassium ferrate(VI) in water disinfection, degradation of synthetic organic pollutants, treatment of emerging organic pollutants, and wastewater treatment highlights its superior performance as an oxidant/disinfectant. Challenges related to the instability of ferrate(VI) solutions and the high cost of solid ferrate(VI) preparation are noted, pointing to future research needs (Jiang, 2007).

Potassium in Agriculture

Research on Potassium in Agriculture : The role of potassium solubilizing bacteria (KSB) in converting insoluble potassium into forms available for plant uptake is discussed. This highlights the potential of biological fertilizers containing KSB as an alternative to chemical fertilizers, pointing towards future research trends in potassium's role in agriculture (Etesami, Emami, & Alikhani, 2017).

作用機序

Target of Action

Similar compounds are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.

Mode of Action

Potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate likely interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling, the compound would participate in the creation of new carbon-carbon bonds, potentially affecting a wide range of biochemical pathways depending on the specific reactants and conditions .

Result of Action

The molecular and cellular effects of Potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate’s action would be highly dependent on the specific context of its use . In a Suzuki-Miyaura cross-coupling reaction, the result would be the formation of a new organic compound via the creation of a new carbon-carbon bond .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

potassium;trifluoro-[3-(4-methoxyanilino)-3-oxopropyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3NO2.K/c1-17-9-4-2-8(3-5-9)15-10(16)6-7-11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOOYBVDEWPXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC=C(C=C1)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

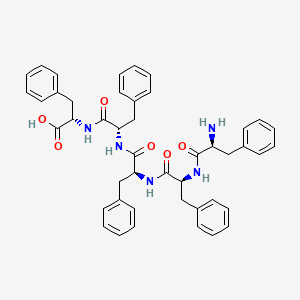

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

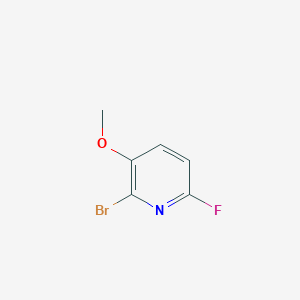

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1446012.png)